molecular formula C10H15N3 B1464720 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine CAS No. 1250633-97-6

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B1464720
CAS No.: 1250633-97-6
M. Wt: 177.25 g/mol
InChI Key: LNFTZEWASMKPQD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in medicinal chemistry and agrochemicals. Pyrimidine derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with isopropyl isocyanate, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its fungicidal activity, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-(propan-2-yl)pyrimidin-4-amine stands out due to its unique cyclopropyl and isopropyl substituents, which contribute to its distinct biological activities and chemical reactivity. Its ability to act as a mitochondrial complex I inhibitor sets it apart from other pyrimidine derivatives .

Properties

IUPAC Name

2-cyclopropyl-6-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFTZEWASMKPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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